1H-Pyrimido[4,5-f][1,2,4]triazepine
Description
Properties
CAS No. |
748776-74-1 |
|---|---|
Molecular Formula |
C6H5N5 |
Molecular Weight |
147.14 g/mol |
IUPAC Name |
1H-pyrimido[4,5-f][1,2,4]triazepine |
InChI |
InChI=1S/C6H5N5/c1-5-6(2-7-3-9-5)11-10-4-8-1/h1-4,11H |
InChI Key |
XNNCNMKZJAXNQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC=N1)C=NC=NN2 |
Origin of Product |
United States |
Preparation Methods
Synthesis via Reaction of 2,4,6-Triphenylpyrylium Salt with Thiocarbohydrazide
One common and well-documented method involves the reaction of 2,4,6-triphenylpyrylium salt with thiocarbohydrazide in ethanol under basic conditions (triethylamine). This reaction proceeds through intermediate formation followed by cyclization to yield the 1,2,4-triazepine ring fused to a pyrimidine system.
-
- Mix 2,4,6-triphenylpyrylium salt with thiocarbohydrazide in ethanol.
- Add triethylamine to maintain basic conditions.
- Stir at room temperature or reflux to promote cyclization.
- Isolate the intermediate 2-pyrazoline derivative.
- Further cyclization in boiling ethanol with acetic acid yields the target pyrazolo[2,3-d]-1,2,4-triazepine system.
Yields: Intermediate 2-pyrazolines obtained in ~85% yield; cyclized triazepine products in ~89% yield.
Microwave-Assisted Synthesis of 1,2,4-Triazepines
Microwave irradiation has been employed to accelerate the synthesis of 1,2,4-triazepines from hydrazino carbothioamides and dialkyl acetylenedicarboxylates or dibenzoyl acetylene.
- Method A (Conventional): Refluxing in acetic acid or DMF for 24-48 hours.
- Method B (Microwave): Microwave irradiation in DMF for 10-20 minutes.
Microwave methods often provide higher yields (70-87%) and shorter reaction times compared to conventional heating.
Cyclization Using Hydrazine Hydrate and Piperidine Catalysis
In the synthesis of related fused triazepine derivatives, cyclization of appropriate precursors with hydrazine hydrate in ethanol with catalytic piperidine under reflux conditions has been effective.
Condensation with Chalcones and β-Dicarbonyl Compounds
For substituted pyrimido-triazepine derivatives, condensation of key intermediates with chalcones or (dimethylamino)methylene-substituted diketones in glacial acetic acid under reflux yields the desired fused heterocycles.
- Reflux times vary from 7 to 12 hours.
- Crystalline solids are obtained and purified by recrystallization from DMF/ethanol.
Comparative Data Table of Key Preparation Methods
Analytical Characterization and Purification
- Purification typically involves recrystallization from DMF/ethanol mixtures.
- Characterization is performed using:
Summary of Research Findings
- The reaction of pyrylium salts with thiocarbohydrazide remains a cornerstone method for constructing the 1,2,4-triazepine fused ring system.
- Microwave-assisted synthesis offers a significant improvement in reaction time and yield for 1,2,4-triazepine derivatives.
- Cyclization reactions using hydrazine derivatives under acidic or basic catalysis enable the formation of amino-substituted triazepines.
- Condensation with chalcones and β-dicarbonyl compounds expands the diversity of substituted pyrimido-triazepines accessible.
- These methods have been validated through rigorous spectroscopic and analytical techniques confirming the structure and purity of the products.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrimido[4,5-f][1,2,4]triazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms added to the ring.
Substitution: Formation of substituted derivatives with new functional groups attached to the nitrogen atoms.
Scientific Research Applications
Scientific Research Applications of 1H-Pyrimido[4,5-f][1,2,4]triazepine
This compound is a heterocyclic compound with a unique structure that makes it valuable in chemistry, biology, medicine, and industry. Its applications stem from its distinct chemical and biological properties, making it a subject of interest in various scientific fields.
Applications Overview
| Area | Description |
|---|---|
| Chemistry | Serves as a building block in synthesizing more complex heterocyclic compounds. |
| Biology | Studied for potential biological activities, including antimicrobial and anticancer properties. |
| Medicine | Investigated for its potential as a therapeutic agent in treating various diseases. |
| Industry | Utilized in developing new materials and chemical processes. |
Chemistry
This compound is used as a building block to synthesize complex heterocyclic compounds. The synthetic routes involve reacting 2,4,6-triphenylpyrylium salt with thiocarbohydrazide in ethanol, with triethylamine. This yields 2-pyrazolines that cyclize in boiling ethanol with acetic acid, forming the triazepine.
The compound exhibits biological activity through several mechanisms:
- Enzyme Inhibition: It can inhibit specific enzymes involved in various biochemical pathways.
- Receptor Modulation: It binds to receptors, altering their activity and influencing cellular responses.
- Antimicrobial Activity: Derivatives of this compound possess antimicrobial properties against various pathogens.
Antimicrobial Activity
Triazepine derivatives, including this compound, have shown activity against Gram-positive and Gram-negative bacteria by disrupting bacterial cell membrane integrity, leading to cell lysis.
Anticancer Properties
Research indicates that derivatives of this compound can induce apoptosis in A549 lung cancer cells without significant toxicity to normal cells. These compounds activate intrinsic apoptotic pathways and inhibit cell proliferation.
Immunomodulatory Effects
In vivo studies have demonstrated that this compound can enhance concanavalin A-induced splenocyte proliferation while suppressing lipopolysaccharide-induced TNFα production in rat models, suggesting a dual role in modulating immune responses.
Mechanism of Action
The mechanism of action of 1H-Pyrimido[4,5-f][1,2,4]triazepine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the derivatives of the compound being studied.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Core Structural Differences
The unique fusion of pyrimidine and triazepine distinguishes 1H-Pyrimido[4,5-f][1,2,4]triazepine from related heterocycles. Below is a comparative analysis:
Table 1: Structural Comparison
Key Observations :
- Sulfur in thieno-pyrimidines increases lipophilicity, favoring membrane penetration .
- Ring Flexibility: The seven-membered triazepine ring in the target compound may offer better adaptability to enzyme active sites than rigid six-membered pyrimidinones .
Insights for 1H-Pyrimido-triazepine :
Comparative Analysis :
- Kinase Inhibition : Isoxazolo-triazepines’ O-heterocycle may favor polar interactions with kinase ATP-binding pockets, whereas pyrimido-triazepines’ N-heterocycles could enhance π-π stacking with aromatic residues .
- Anticancer Potential: Pyrimido-triazepines’ nitrogen-rich structure may improve DNA intercalation or topoisomerase inhibition compared to sulfur-containing analogs .
Biological Activity
1H-Pyrimido[4,5-f][1,2,4]triazepine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
The structure of this compound allows it to interact with various biological targets. Its unique nitrogen-rich framework contributes to its ability to modulate enzyme and receptor activities, which is crucial for its biological effects.
This compound exhibits biological activity through several mechanisms:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in various biochemical pathways.
- Receptor Modulation : It binds to receptors, altering their activity and influencing cellular responses.
- Antimicrobial Activity : Studies have shown that derivatives of this compound possess antimicrobial properties against various pathogens.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Antimicrobial | Effective against bacteria and fungi; disrupts membrane integrity leading to cell death. |
| Anticancer | Induces apoptosis in cancer cells and inhibits tumor growth. |
| Immunomodulatory | Modulates immune responses by affecting cytokine production and splenocyte proliferation. |
| Neuroprotective | Exhibits protective effects against neurodegenerative conditions by inhibiting necroptosis. |
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various triazepine derivatives, including this compound. The results indicated significant activity against both Gram-positive and Gram-negative bacteria. The mechanism involved the disruption of the bacterial cell membrane integrity, leading to cell lysis .
Anticancer Properties
Research has demonstrated that this compound derivatives can induce apoptosis in A549 lung cancer cells without significant toxicity to normal cells. The study indicated that these compounds activate intrinsic apoptotic pathways and inhibit cell proliferation .
Immunomodulatory Effects
In vivo studies showed that this compound could enhance concanavalin A-induced splenocyte proliferation while suppressing lipopolysaccharide-induced TNFα production in rat models. This suggests a dual role in modulating immune responses .
Comparative Analysis with Similar Compounds
When compared with other heterocyclic compounds like 1H-Pyrimido[5,4-e][1,2,4]triazepine and 1H-Pyrimido[4,5-d][1,2,3]triazine, this compound shows unique biological properties due to its specific nitrogen arrangement and ring structure .
Q & A
Q. What are the common synthetic strategies for 1H-Pyrimido[4,5-f][1,2,4]triazepine derivatives?
Methodological Answer: Two primary strategies dominate:
- Path A : Cyclization of 2-aminopyrimidines with reagents like formaldehyde (Mannich reaction) or triethylorthoacetate to form the triazepine ring .
- Path B : Functionalization of pre-formed 1,2,4-triazepine scaffolds with pyrimidine precursors via nucleophilic substitution or cycloaddition .
For example, 8-phenyl-6-(thiophen-2-yl)-6,7-dihydro-2H-pyrimido[2,1-c][1,2,4]triazine-3,4-dione was synthesized via a reactive pyrimidine intermediate .
Q. How are structural ambiguities resolved during characterization?
Methodological Answer: Multi-technique validation is critical:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituents and ring proton environments .
- X-ray Crystallography : Resolves regiochemistry, as seen in imidazo[4,5-f]phenanthroline derivatives .
- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns .
Discrepancies between solid-state NMR and crystallographic data (e.g., packing trends) require cross-validation .
Advanced Research Questions
Q. How can researchers address contradictions between computational predictions and experimental bioactivity?
Methodological Answer:
- Validation Workflow :
- Perform density functional theory (DFT) calculations to optimize molecular geometries and predict HOMO-LUMO gaps (e.g., pyrido-annelated triazepines) .
- Validate docking poses (e.g., EGFR or DNA binding) with in vitro assays (MTT, MIC) .
- Adjust computational parameters (e.g., solvent models, force fields) to align with experimental IC₅₀ values .
Q. What strategies enhance antimicrobial or anticancer efficacy in these derivatives?
Methodological Answer:
Q. How are spectral discrepancies managed during characterization?
Methodological Answer:
- Case Study : In imidazo[4,5-f]phenanthroline derivatives, solid-state NMR failed to resolve packing trends observed in crystallography. Solutions include:
Key Recommendations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
